molecular formula C20H18O5 B2912940 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate CAS No. 869080-14-8

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Cat. No. B2912940
CAS RN: 869080-14-8
M. Wt: 338.359
InChI Key: XTBSDQGNJLUGOZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate, also known as Coumarin, is a naturally occurring compound found in many plants. It has been extensively studied for its various biological activities, including anti-inflammatory, antimicrobial, anticoagulant, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing novel compounds related to "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate" with diverse applications in chemistry and materials science. For example, Bulut and Erk (2001) synthesized 3-phenyl chromenone-crown ethers, demonstrating their potential for ion association and highlighting their selectivity towards certain cations in acetonitrile (M. Bulut & Ç. Erk, 2001). This research provides a foundation for developing sensors or extraction agents based on similar chromenone structures.

Antimicrobial Activity

A series of novel chromen-2-one derivatives were synthesized and evaluated for their antimicrobial properties, indicating significant antibacterial and antifungal activity (Devender Mandala et al., 2013). These findings suggest potential applications in developing new antimicrobial agents.

Catalysis and Synthetic Applications

The use of chromen-2-one derivatives in catalysis and synthetic applications has been explored. Alonzi et al. (2014) investigated polystyrene-supported TBD catalysts for Michael addition reactions, facilitating the synthesis of Warfarin and its analogues, showcasing the versatility of chromen-2-one derivatives in organic synthesis (Matteo Alonzi et al., 2014).

Multicomponent Synthesis

Komogortsev et al. (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the compound's role in facilitating atom-economic multicomponent reactions (A. Komogortsev et al., 2022).

Anticancer Activity

Research into bis-chromenone derivatives demonstrated micromolar level in vitro anti-proliferative activity against human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Eeda Venkateswararao et al., 2014).

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-18(21)24-15-9-10-16-12(2)19(20(22)25-17(16)11-15)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBSDQGNJLUGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

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